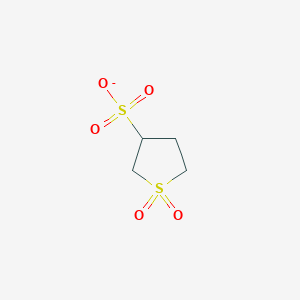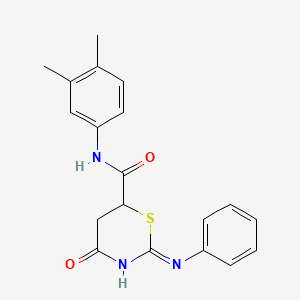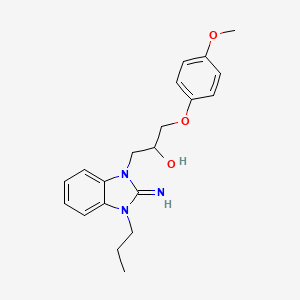
Tetrahydrothiophene-3-sulfonate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrothiophene-3-sulfonate 1,1-dioxide, also known as sulfolane, is an organosulfur compound with the molecular formula C4H8O2S. It is a colorless liquid that is commonly used as a solvent in the chemical industry. The compound is known for its high polarity and ability to dissolve a wide range of substances, making it valuable in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydrothiophene-3-sulfonate 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide. This reaction produces tetramethylene sulfoxide, which can then be further oxidized to form the final product . The reaction conditions typically involve low temperatures for the initial oxidation and higher temperatures for the subsequent oxidation.
Industrial Production Methods: The industrial production of this compound often involves the use of sulfur dioxide and butadiene. The process begins with the cheletropic reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated using catalysts such as Raney nickel to produce sulfolane . Recent advancements have improved the efficiency of this process by incorporating hydrogen peroxide and optimizing the pH levels during hydrogenation.
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrothiophene-3-sulfonate 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as a polar aprotic solvent in these reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Catalysts such as Raney nickel are employed in hydrogenation reactions.
Substitution: Various nucleophiles can react with sulfolane under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of tetrahydrothiophene produces tetramethylene sulfoxide, which can be further oxidized to sulfolane .
Aplicaciones Científicas De Investigación
Tetrahydrothiophene-3-sulfonate 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a solvent in the synthesis of various organic compounds and polymers.
Biology: Its high polarity makes it suitable for use in biological assays and experiments.
Medicine: It is investigated for its potential use in drug delivery systems due to its solvent properties.
Mecanismo De Acción
The mechanism of action of tetrahydrothiophene-3-sulfonate 1,1-dioxide primarily involves its role as a solvent. Its high polarity allows it to dissolve a wide range of substances, facilitating various chemical reactions. The compound interacts with molecular targets through dipole-dipole interactions and hydrogen bonding, enhancing the solubility and reactivity of other compounds .
Comparación Con Compuestos Similares
- Tetramethylene sulfone
- Sulfolene
- Tetrahydrothiophene dioxide
Comparison: Tetrahydrothiophene-3-sulfonate 1,1-dioxide is unique due to its high polarity and ability to act as a polar aprotic solvent. Compared to similar compounds like tetramethylene sulfone and sulfolene, it offers superior solubility and stability in various chemical reactions .
Propiedades
Fórmula molecular |
C4H7O5S2- |
|---|---|
Peso molecular |
199.2 g/mol |
Nombre IUPAC |
1,1-dioxothiolane-3-sulfonate |
InChI |
InChI=1S/C4H8O5S2/c5-10(6)2-1-4(3-10)11(7,8)9/h4H,1-3H2,(H,7,8,9)/p-1 |
Clave InChI |
QJJODUDDARIVCQ-UHFFFAOYSA-M |
SMILES canónico |
C1CS(=O)(=O)CC1S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11612602.png)

![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612608.png)
![Ethyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11612609.png)
![methyl 4-[3-chloro-4-(prop-2-yn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11612622.png)

![6-[(4-bromo-2,3-dimethylphenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11612634.png)
![7-(furan-2-ylmethyl)-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11612645.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11612653.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11612667.png)

![ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612676.png)
![2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11612677.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612681.png)
